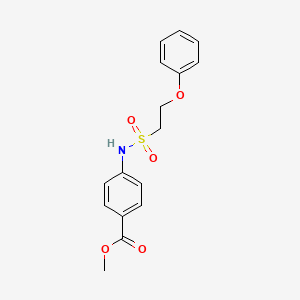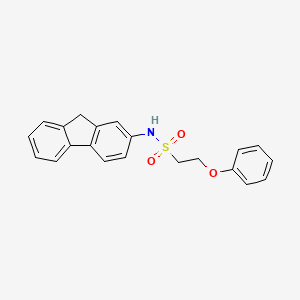
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine, also known as FPEPS, is an important synthetic compound with a wide range of applications in the scientific research field. FPEPS is a piperazine derivative that has been used in a variety of research studies, including drug development, biochemical and physiological studies, and laboratory experiments.
Mecanismo De Acción
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine acts as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological processes, including appetite, sleep, and mood. This compound also acts as an antagonist for the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including reward, motivation, and cognition.
Biochemical and Physiological Effects
The effects of this compound on the biochemical and physiological processes of cells and organisms have been studied in a variety of research studies. This compound has been found to have a variety of effects on cellular processes, including the regulation of gene expression, cell proliferation, and cell differentiation. This compound has also been found to have a variety of effects on physiological processes, including the regulation of appetite, sleep, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine has a number of advantages for laboratory experiments. It is a relatively stable compound that can be synthesized with relative ease and is relatively inexpensive to purchase. Additionally, this compound has a wide range of applications in laboratory experiments, including drug development, biochemical and physiological studies, and cell culture experiments.
However, this compound also has a number of limitations for laboratory experiments. It is not suitable for use in experiments involving animals, as it is toxic to them. Additionally, this compound is not suitable for use in experiments involving humans, as it has not been approved for use in humans.
Direcciones Futuras
The potential future directions for 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine research are numerous. This compound could be used in further research studies to investigate its effects on various cellular and physiological processes. Additionally, this compound could be used in further research studies to investigate its potential therapeutic applications, such as its potential use as a drug for the treatment of various diseases and disorders. Additionally, this compound could be used to develop novel drugs and to study the effects of various compounds on cellular systems. Finally, this compound could be used in further research studies to investigate its potential applications in other fields, such as agriculture and food science.
Métodos De Síntesis
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine is synthesized from 3-fluorophenyl-2-chloroethanesulfonate, which is then reacted with 4-chloro-2-bromo-N-methylpiperazine. This reaction is conducted in aqueous solution, using a strong base such as sodium hydroxide. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. In drug development, this compound has been used as an intermediate in the synthesis of novel drugs. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on cellular systems, such as the nervous system and the cardiovascular system. In laboratory experiments, this compound has been used to study the effects of various compounds on cell cultures and other organisms.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSEZSUOPAUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B6495569.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6495576.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide](/img/structure/B6495582.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6495595.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}propanamide](/img/structure/B6495596.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B6495605.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6495610.png)
![2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6495614.png)
![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6495646.png)



![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)